molecular formula C21H21Cl2N3O2S B319117 2,4-dichloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]benzamide

2,4-dichloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]benzamide

Cat. No.: B319117
M. Wt: 450.4 g/mol
InChI Key: BDFXJCZNPDJEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro-substituted benzamide and a cyclohexylcarbamoyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(cyclohexylcarbamoyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The dichloro groups in the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

2,4-dichloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[2-(cyclohexylcarbamoyl)phenyl]benzamide
  • 2,4-dichloro-N-[cyclohexyl(methyl)carbamothioyl]benzamide

Uniqueness

2,4-dichloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]benzamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of dichloro-substituted benzamide and cyclohexylcarbamoyl groups makes it particularly interesting for various research applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H21Cl2N3O2S

Molecular Weight

450.4 g/mol

IUPAC Name

2,4-dichloro-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H21Cl2N3O2S/c22-13-10-11-15(17(23)12-13)19(27)26-21(29)25-18-9-5-4-8-16(18)20(28)24-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,24,28)(H2,25,26,27,29)

InChI Key

BDFXJCZNPDJEHS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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